1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene

Description

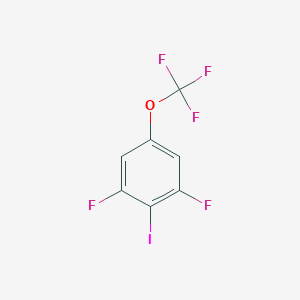

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a trifluoromethoxy group, iodine, and fluorine substituents. Its molecular formula is C₇H₂F₅IO, with a molecular weight of 356.0 g/mol (calculated). This compound is structurally significant due to its electron-withdrawing groups (fluorine, trifluoromethoxy) and iodine, which influence reactivity in cross-coupling reactions and pharmaceutical intermediate synthesis.

Properties

IUPAC Name |

1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5IO/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZUKLHPOAJGEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene is primarily used in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a building block for creating biologically active molecules.

Case Study :

In a recent study, researchers utilized this compound to develop novel anti-cancer agents. The incorporation of trifluoromethoxy and difluoro groups enhanced the lipophilicity and metabolic stability of the resulting compounds, leading to improved efficacy against specific cancer cell lines.

Agrochemicals

This compound is also explored in the development of agrochemicals. Its fluorinated structure contributes to increased stability and efficacy in pesticide formulations.

Case Study :

A formulation containing this compound demonstrated enhanced pest control effectiveness compared to traditional non-fluorinated counterparts. The fluorine atoms improve the binding affinity to target enzymes in pests, leading to higher mortality rates.

Material Science

In material science, this compound is investigated for its potential use in producing advanced materials with unique properties such as enhanced thermal stability and chemical resistance.

Case Study :

Research has shown that polymers synthesized using this compound exhibit superior mechanical properties and thermal resistance compared to those made from non-fluorinated monomers. This makes them suitable for high-performance applications in aerospace and automotive industries.

Table 1: Comparative Analysis of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-cancer agents | Enhanced efficacy and metabolic stability |

| Agrochemicals | Development of effective pesticides | Increased stability and binding affinity |

| Material Science | Production of advanced polymers | Superior mechanical properties and thermal resistance |

Table 2: Safety Data Overview

| Property | Value |

|---|---|

| Hazard Classification | GHS07 (Warning) |

| Signal Word | Warning |

| Precautionary Statements | P302+P352; P305+P351+P338; P362+P364 |

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The trifluoromethoxy group, in particular, can enhance the compound's binding affinity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene

- Structure : Replaces iodine with bromine.

- Molecular Weight : 297.0 g/mol (vs. 356.0 g/mol for the target compound).

- Reactivity : Bromine offers compatibility with palladium-catalyzed arylations (e.g., forming imidazole derivatives with 90–91% yields) but is less reactive in nucleophilic substitutions compared to iodine .

- Applications : Used in synthesizing heterocyclic compounds for medicinal chemistry .

1,3-Difluoro-5-iodo-2-methoxybenzene

- Structure : Replaces trifluoromethoxy with methoxy.

- Molecular Weight : 270.02 g/mol.

- Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This difference alters electrophilic substitution patterns and stability .

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene

- Structure : Replaces fluorine with chlorine and trifluoromethoxy with trifluoromethyl.

- Molecular Weight : 335.45 g/mol.

- Key Differences : Chlorine’s lower electronegativity and trifluoromethyl’s stronger electron-withdrawing effect impact solubility and reactivity in nucleophilic aromatic substitutions .

Positional Isomers and Functional Group Comparisons

1-Iodo-3-(trifluoromethoxy)benzene

- Structure : Lacks fluorine substituents but retains iodine and trifluoromethoxy groups.

- Reactivity : Used in Mizoroki–Heck reactions to form styryl-oxathiazolones, highlighting iodine’s role in facilitating palladium-catalyzed couplings .

- Molecular Weight : 288.0 g/mol (lower due to fewer substituents) .

2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene

Physical and Chemical Properties

Biological Activity

1,3-Difluoro-2-iodo-5-(trifluoromethoxy)benzene (CAS Number: 2384319-66-6) is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. Its unique structural features, including multiple fluorine and iodine substituents, suggest interesting biological activities. This article reviews the available data on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₂F₅IO. The presence of trifluoromethoxy and difluoro substituents enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₂F₅IO |

| Molecular Weight | 295.01 g/mol |

| CAS Number | 2384319-66-6 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic pathways. While direct evidence for the antimicrobial activity of this compound is sparse, related compounds have shown effectiveness against various bacterial strains and fungi . This suggests that it may possess similar properties worth exploring.

Study 1: Antiproliferative Effects

A study investigating the antiproliferative effects of halogenated aromatic compounds found that certain derivatives significantly inhibited the growth of cancer cells at low micromolar concentrations. The structure–activity relationship (SAR) indicated that the presence of fluorine atoms was crucial for enhancing biological activity . While this study did not specifically test this compound, it provides a basis for hypothesizing its potential effects.

Study 2: Inhibition of Enzymatic Activity

Another research effort focused on the inhibition of specific enzymes involved in cancer metabolism. Compounds similar to this compound were tested for their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in tumor growth. The findings revealed that certain fluorinated compounds exhibited significant inhibition at concentrations below 20 μM . This highlights the need for further studies on the enzymatic inhibition potential of this compound.

Preparation Methods

Methodology

A two-step halogenation protocol is widely employed:

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | PhIO, CH₂Cl₂ | −15°C, 15 min | N/A |

| 2 | Py·HF (65% HF) | −15°C, until completion | 58–80% |

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where PhIO generates an iodonium ion intermediate. HF stabilizes the transition state, favoring para-iodination.

Nucleophilic Aromatic Substitution with Potassium Fluoride

Methodology

A halogen-exchange reaction substitutes chlorine or bromine with iodine using potassium fluoride (KF) and tetraphenylphosphonium bromide (PPh₄Br) in sulfolane. Starting from 1,3-dichloro-5-(trifluoromethoxy)benzene, the reaction proceeds under reduced pressure (100 mbar) at 190°C.

Key Data

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| 1,3-Dichloro-5-(trifluoromethoxy)benzene | KF, PPh₄Br, sulfolane | 190°C, 15 h, 100 mbar | 31% (GC area) |

Limitations : Competing side reactions (e.g., difluoro byproduct formation) reduce yield. Distillation is required for purification.

Reductive Dehalogenation with Iron and Hydrochloric Acid

Methodology

This method reduces nitro or chloro precursors using iron powder and HCl. For example, 1-nitro-4-(trifluoromethoxy)benzene is reduced to the corresponding aniline, followed by diazotization and iodination.

Key Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | Fe, HCl, ethanol | 30–80°C, 2–5 h | 90–99% |

| Diazotization | NaNO₂, H₂SO₄ | 0–5°C, 2 h | 75–85% |

Advantages : Cost-effective and scalable for industrial production.

Palladium-Catalyzed Cross-Coupling Reactions

Methodology

Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura or Ullmann-type couplings. For instance, iodobenzene derivatives react with trifluoromethoxy-substituted boronic acids in the presence of Na₂HPO₄ and AgOAc in hexafluoroisopropanol (HFIP) at 60°C.

Key Data

| Catalyst System | Substrates | Conditions | Yield |

|---|---|---|---|

| Pd(OAc)₂, N-Ac-Gly, AgOAc | Aryl iodide, boronic acid | 60°C, 24 h | 76% |

Optimization : Ligand selection (e.g., N-Ac-Gly) enhances regioselectivity and reduces side products.

Direct Trifluoromethoxylation

Methodology

Introducing the trifluoromethoxy group via Cu-mediated coupling of aryl iodides with trifluoromethyl hypofluorite (CF₃OF). This one-pot reaction occurs in acetonitrile at 25°C.

Key Data

Challenges : CF₃OF’s high reactivity necessitates careful handling under inert atmospheres.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Halogenation (PhIO/HF) | High regioselectivity | Requires cryogenic conditions | Lab-scale |

| Nucleophilic Substitution (KF) | Simple setup | Low yield due to byproducts | Industrial |

| Reductive Dehalogenation | Cost-effective | Multi-step process | Industrial |

| Palladium Catalysis | Versatile | High catalyst cost | Lab-scale |

| Direct Trifluoromethoxylation | One-pot synthesis | Safety concerns | Lab-scale |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-difluoro-2-iodo-5-(trifluoromethoxy)benzene?

- Methodological Answer : The compound can be synthesized via halogen exchange or electrophilic iodination. For example, brominated precursors like 1-bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) may undergo iodination using Grignard reagents (e.g., isopropylmagnesium chloride) in THF at low temperatures (-5°C) to replace bromine with iodine . Alternatively, direct electrophilic iodination of trifluoromethoxy-substituted benzene derivatives using iodine monochloride (ICl) or other iodinating agents in the presence of a Lewis acid (e.g., AlCl₃) can be employed .

- Key Considerations : Monitor reaction progress via TLC (chloroform:methanol 9:1) and purify intermediates using column chromatography (silica gel, 230–400 mesh) .

Q. How is the compound characterized for purity and structural confirmation?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (gradient elution: 10–90% methanol in 15 mM ammonium formate, pH 4.0) to assess chromatographic purity .

- Spectroscopy :

- ¹H NMR : Analyze fluorine and iodine coupling patterns (e.g., splitting due to adjacent substituents).

- MS-ESI : Confirm molecular weight (expected m/z: ~346 g/mol for C₇H₂F₅IO).

- Physical Properties : Measure melting point (if solid) or refractive index (liquid phase; e.g., n20/D ~1.406 for related trifluoromethoxy compounds) .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

- Methodological Answer : Regioselectivity in iodination is influenced by electronic effects of substituents. The trifluoromethoxy group (-OCF₃) is electron-withdrawing, directing electrophiles to the meta position. To achieve ortho/para iodination (as in the target compound), use directing groups like fluorine or optimize reaction conditions (e.g., low temperature, controlled stoichiometry). For example, iodination of 3,5-difluoro-(trifluoromethoxy)benzene with ICl at -20°C preferentially yields the 2-iodo derivative .

- Data Contradiction : Discrepancies in reported yields (e.g., 69% in Grignard-mediated iodination vs. lower yields in direct electrophilic methods) may arise from competing side reactions (e.g., dehalogenation). Mitigate this by using excess iodine source and inert atmospheres .

Q. What strategies stabilize the compound during functionalization (e.g., cross-coupling reactions)?

- Methodological Answer :

- Protecting Groups : Protect reactive sites (e.g., hydroxyl groups in intermediates) with tert-butyldimethylsilyl (TBDMS) before functionalization to prevent undesired side reactions .

- Reaction Solvents : Use anhydrous THF or DCM to avoid hydrolysis of the trifluoromethoxy group.

- Catalysis : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids, ensuring strict temperature control (50–80°C) .

Q. How are computational methods used to predict reactivity or spectroscopic properties?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and predict NMR chemical shifts (e.g., using Gaussian or ORCA software). Compare computed ¹H/¹⁹F NMR spectra with experimental data to validate structural assignments .

- Reactivity Modeling : Study the electron density distribution to predict sites for nucleophilic/electrophilic attack. For example, the iodine atom in the target compound may act as a leaving group in SNAr reactions due to adjacent electron-withdrawing substituents .

Critical Analysis of Contradictions

- Boiling Point Variability : Reported boiling points for trifluoromethoxy derivatives (e.g., 102°C vs. 65°C in ) may reflect differences in substituent positions or measurement conditions. Always cross-reference purity (HPLC >98%) and solvent traces .

- Synthetic Yield Discrepancies : Lower yields in electrophilic iodination vs. Grignard methods highlight the need for rigorous moisture/oxygen exclusion in halogen exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.